molecular formula C11H13N3O5 B14466622 4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid CAS No. 65709-14-0

4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid

Cat. No.: B14466622
CAS No.: 65709-14-0
M. Wt: 267.24 g/mol
InChI Key: JWBHJSIJOWUHRR-UHFFFAOYSA-N
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Description

4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid is a high-purity chemical reagent designed for advanced research applications. This compound features a complex heterocyclic structure based on an oxazolo[3,4-d]pyrimidine core, a scaffold recognized in medicinal chemistry for its potential to interact with various enzymatic targets . Compounds with similar fused pyrimidine structures are frequently investigated as key intermediates in pharmaceutical development, particularly for their potential as enzyme inhibitors or allosteric modulators . The 4,5,6,7-tetrahydro-4,6-dioxo configuration provides a unique pharmacophore that may be valuable in probing nucleotide-binding sites or designing novel therapeutic agents. This product is intended for research purposes in chemical synthesis, drug discovery, and biochemical screening. It is supplied with comprehensive analytical data to ensure identity and purity. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

65709-14-0

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

IUPAC Name

4-(5,7-dimethyl-4,6-dioxo-[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid

InChI

InChI=1S/C11H13N3O5/c1-13-9-8(10(17)14(2)11(13)18)6(19-12-9)4-3-5-7(15)16/h3-5H2,1-2H3,(H,15,16)

InChI Key

JWBHJSIJOWUHRR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NOC(=C2C(=O)N(C1=O)C)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the Dimroth rearrangement, which is a process that involves the isomerization of heterocycles through the relocation of heteroatoms within the ring system . The reaction conditions often require the use of acids or bases as catalysts, and the process can be accelerated by heat or light .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Natural Product Derivatives: Plumbagic Acid

Plumbagic acid (白花丹酸) (), isolated from Plumbago zeylanica, is a natural butanoic acid derivative with a naphthoquinone core. While both compounds feature a carboxylic acid group, plumbagic acid’s conjugated quinone system confers redox activity, contrasting with the target compound’s oxazolo-pyrimidine core. The latter’s synthetic origin and fused heterocycle may provide greater stability and tunability for drug design compared to natural products .

Coumarin-Pyrimidine Hybrids

Compounds such as 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one () integrate coumarin and pyrimidinone moieties. The target compound lacks coumarin’s fused benzene-pyrone system but shares a pyrimidine scaffold. Coumarin derivatives are known for fluorescence and anticoagulant properties, whereas the oxazolo-pyrimidine core may prioritize electronic modulation for enzyme inhibition .

Patent-Based Spirocyclic Analogues

The 4-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]butanoic acid () from a 2024 patent features a spiro-diazaspiro ring and trifluoromethyl groups. Both compounds include pyrimidine and carboxylic acid motifs, but the patent compound’s fluorine-rich structure aims to enhance metabolic stability and target affinity. The target compound’s methyl and oxo groups may offer steric and electronic balance for selective binding .

Tetrahydroimidazopyridine Derivatives

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () contains an imidazopyridine core with ester groups. While structurally distinct from the target compound, both share fused bicyclic systems. The target’s butanoic acid may improve aqueous solubility compared to ester derivatives, which often require hydrolysis for activation .

Data Table: Comparative Analysis

Feature Target Compound Nucleotide Analogue Plumbagic Acid Patent Spiro Compound
Core Structure Oxazolo[3,4-d]pyrimidine Pyrimidinone + sugar-phosphate Naphthoquinone Diazaspiro[4.5]decene + pyrimidine
Key Substituents 5,7-Dimethyl; 4,6-dioxo; butanoic acid Thioether; tert-butyldimethylsilyl; phosphoramidite Butanoic acid; quinone Trifluoromethyl; spiro ring; butanoic acid
Solubility Likely moderate (carboxylic acid) Low (hydrophobic protective groups) Low (quinone) Moderate (fluorine enhances lipophilicity)
Potential Application Enzyme inhibition (e.g., kinases) Oligonucleotide synthesis Antioxidant/antimicrobial Therapeutic (undisclosed target)
Synthetic Complexity Moderate High (multiple protective groups) Natural product (extraction required) High (spiro synthesis)

Research Findings and Implications

  • Structural Flexibility : The target compound’s oxazolo-pyrimidine core allows for electronic tuning via methyl and oxo groups, contrasting with ’s coumarin hybrids (prioritizing fluorescence) or ’s fluorine-enhanced analogues .
  • Bioavailability: The butanoic acid group may improve solubility over ester-containing compounds (), though ester prodrug strategies could further optimize delivery .

Biological Activity

4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid is a complex heterocyclic compound known for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • Chemical Formula : C₁₁H₁₃N₃O₅
  • CAS Number : 65223-78-1
  • Molecular Weight : 251.24 g/mol

Antitumor Activity

Research has indicated that derivatives of oxazolo[3,4-d]pyrimidine exhibit significant antitumor properties. For instance, a related compound demonstrated potent inhibition of FGFR1 (Fibroblast Growth Factor Receptor 1) with an IC50 value of approximately 5.472 μM against the H460 cancer cell line . The structure-activity relationship suggests that modifications in the side chains enhance the anticancer efficacy of these compounds.

The biological activity of this compound appears to involve multiple mechanisms:

  • FGFR Inhibition : The compound has been noted for its ability to inhibit FGFR signaling pathways, which are crucial in tumor proliferation and survival.
  • Cytotoxic Effects : Studies show that it induces cytotoxic effects in various cancer cell lines including H460, B16F10, and A549 .

Other Biological Activities

In addition to its antitumor properties, this compound may exhibit other biological activities:

  • Antioxidant Activity : Some derivatives have shown promising results in reducing oxidative stress markers.
  • Anti-inflammatory Effects : Related compounds have been assessed for their anti-inflammatory properties through various in vitro assays.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorIC50 values ranging from 4.260 to 5.837 μM against cancer cell lines
FGFR Inhibition37.4% inhibition at 1.0 μM
AntioxidantSignificant reduction in lipid peroxidation

Case Study: Antitumor Efficacy

A study conducted on a series of oxazolo[3,4-d]pyrimidine derivatives highlighted the efficacy of these compounds against various cancer types. The lead compound exhibited substantial growth inhibition in vitro and was further evaluated for its potential in vivo effects.

In Vivo Studies

Further investigations into the pharmacokinetics and bioavailability of this compound are necessary to fully understand its therapeutic potential and safety profile.

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